molecular formula C14H19BrN6O B2616859 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380043-13-8

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2616859
CAS No.: 2380043-13-8
M. Wt: 367.251
InChI Key: MKSLZNFDOXECHF-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromine atom and a complex side chain containing a triazole ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

    Synthesis of the Piperidine Derivative: The piperidine moiety is often synthesized through the hydrogenation of pyridine derivatives or via reductive amination.

    Coupling Reactions: The triazole and piperidine derivatives are then coupled using appropriate linkers and reagents.

    Bromination: The final step involves the bromination of the pyrimidine ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The triazole and piperidine moieties can participate in oxidation and reduction reactions, respectively, to modify their electronic properties.

    Coupling Reactions: The compound can undergo coupling reactions with other heterocycles or aromatic systems to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium carbonate, and various amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while oxidation and reduction can modify the triazole and piperidine rings, respectively.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding cellular processes.

Medicine

In medicinal chemistry, 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(piperidin-3-ylmethoxy)pyrimidine: Lacks the triazole ring, which may reduce its binding affinity and specificity.

    2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-2-(triazolylmethoxy)pyrimidine: Lacks the piperidine ring, which may alter its pharmacokinetic properties.

Uniqueness

The presence of both the triazole and piperidine rings, along with the bromine atom, makes 5-bromo-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-3-yl}methoxy)pyrimidine unique. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

5-bromo-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN6O/c1-20-13(18-10-19-20)8-21-4-2-3-11(7-21)9-22-14-16-5-12(15)6-17-14/h5-6,10-11H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSLZNFDOXECHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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